3-ethylcyclopentane-1-carboxylic acid, Mixture of diastereomers
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Overview
Description
3-ethylcyclopentane-1-carboxylic acid, mixture of diastereomers, is a versatile chemical compound used in various scientific research fields. This compound is characterized by its unique structure, which includes a cyclopentane ring substituted with an ethyl group and a carboxylic acid group. The presence of diastereomers adds complexity to its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethylcyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of ethylcyclopentane with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group. The reaction conditions often require a catalyst, such as palladium or nickel, to facilitate the cyclization and carboxylation processes.
Industrial Production Methods
In industrial settings, the production of 3-ethylcyclopentane-1-carboxylic acid may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired diastereomers. The use of environmentally friendly solvents and reagents is also a key consideration in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-ethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.
Substitution: The ethyl group or hydrogen atoms on the cyclopentane ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-ethylcyclopentane-1-carboxylic acid is utilized in several scientific research areas:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacokinetics, often involves this compound.
Industry: It is employed in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-ethylcyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites, influencing the compound’s biological activity. The ethyl group and cyclopentane ring contribute to the compound’s overall hydrophobicity and steric effects, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1-carboxylic acid: Lacks the ethyl substitution, resulting in different chemical properties and reactivity.
3-methylcyclopentane-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group, leading to variations in steric and electronic effects.
Cyclohexane-1-carboxylic acid: Contains a six-membered ring, which alters its conformational flexibility and reactivity.
Uniqueness
3-ethylcyclopentane-1-carboxylic acid is unique due to the presence of the ethyl group on the cyclopentane ring, which influences its chemical behavior and interactions. The mixture of diastereomers adds further complexity, making it a valuable compound for studying stereochemistry and chiral separation techniques.
Properties
CAS No. |
328260-90-8 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
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